

Physical and chemical properties of 1-Bromo-4-chloroisoquinoline

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Compound of Interest

Compound Name: 1-Bromo-4-chloroisoquinoline

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An In-depth Technical Guide to **1-Bromo-4-chloroisoquinoline**: Properties, Synthesis, and Applications

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Abstract

1-Bromo-4-chloroisoquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms at key positions on the isoquinoline scaffold, offers orthogonal reactivity that is highly valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-Bromo-4-chloroisoquinoline**. We delve into established synthetic protocols, explore its reactivity in cornerstone organic reactions, and discuss its applications as a precursor for developing novel therapeutic agents. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a research setting.

Introduction: The Strategic Value of Halogenated Isoquinolines

The isoquinoline core is a prominent scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this framework significantly enhances its

utility for drug discovery and development.[1] Halogenation modulates the electronic properties and lipophilicity of the molecule, which can profoundly influence its interaction with biological targets.[1]

1-Bromo-4-chloroisoquinoline (Figure 1) is a particularly valuable synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling and substitution reactions. This enables chemists to rapidly generate libraries of diverse isoquinoline derivatives, a critical process in the hit-to-lead optimization phase of drug discovery.[2][3] This document serves as a technical resource for researchers leveraging this versatile building block.

Molecular Structure

The structure of **1-Bromo-4-chloroisoquinoline** is foundational to understanding its properties and reactivity.

Caption: 2D Structure of **1-Bromo-4-chloroisoquinoline**.

Physical and Chemical Properties

A precise understanding of the physical and chemical properties is essential for handling, reaction setup, and purification. The key properties are summarized in Table 1.

Property	Value	Source
IUPAC Name	1-bromo-4-chloroisoquinoline	[4]
CAS Number	925890-48-8	[4]
Molecular Formula	C ₉ H ₅ BrClN	[4]
Molecular Weight	242.50 g/mol	[4]
Exact Mass	240.92939 Da	[4]
Appearance	White to off-white solid (Predicted)	[5]
Melting Point	97 °C (for isomer 4-Bromo-1-chloroisoquinoline)	[5]
Boiling Point	328.8 ± 22.0 °C at 760 mmHg (Predicted)	[6]
Density	1.673 ± 0.06 g/cm ³ (Predicted)	[5]
Topological Polar Surface Area	12.9 Å ²	[4]
InChI Key	DWURDEVVUPUUPU- UHFFFAOYSA-N	[4]
Canonical SMILES	C1=CC=C2C(=C1)C(=CN=C2 Br)Cl	[4]

Note: Some physical properties, such as boiling point and density, are computationally predicted and should be treated as estimates.

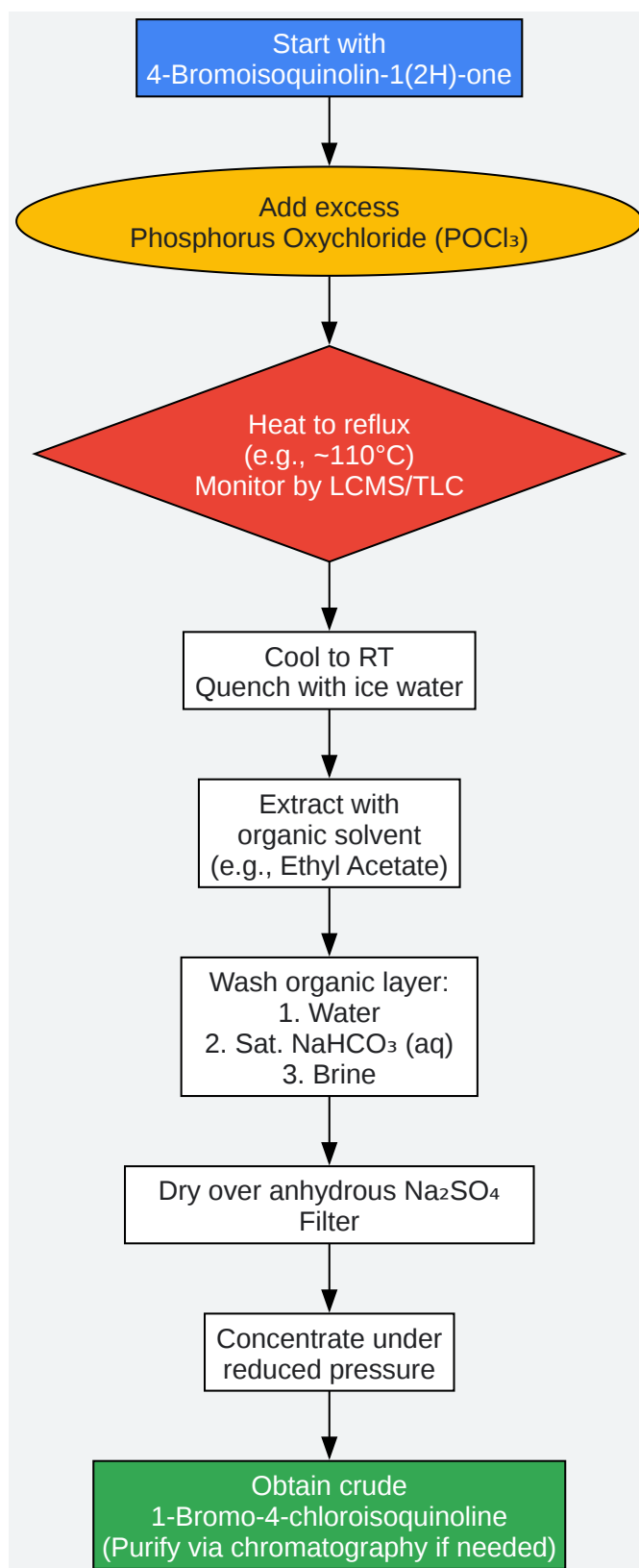
Synthesis and Reactivity

Synthetic Pathway

The synthesis of halogenated isoquinolines often involves the transformation of a corresponding isoquinolinone precursor. A common and effective method for synthesizing chloro-isoquinolines is the treatment of an isoquinolinone with a chlorinating agent like

phosphorus oxychloride (POCl_3).^[5]^[7] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Below is a representative workflow for the synthesis of a halo-isoquinoline, adapted from established procedures for related isomers.^[5]



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Caption: Generalized workflow for the synthesis of halo-isoquinolines.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the synthesis of the isomeric 4-Bromo-1-chloroisoquinoline and serves as an authoritative template.^[5]

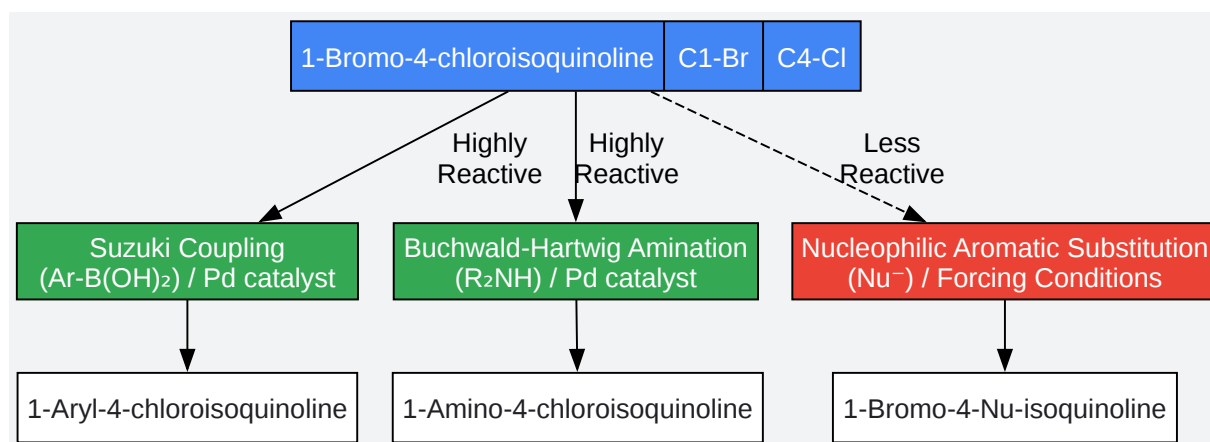
- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor, 4-Bromoisoquinolin-1(2H)-one (1.0 equivalent).
- **Reagent Addition:** Under a nitrogen atmosphere, add phosphorus oxychloride (POCl_3 , 5-10 equivalents) to the flask.
- **Heating:** Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed (typically 2-4 hours).
- **Work-up (Quenching):** Once complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. Causality: This step quenches the excess reactive POCl_3 and precipitates the product.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Causality: These washes remove inorganic byproducts and impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.

Chemical Reactivity and Synthetic Applications

The primary value of **1-Bromo-4-chloroisoquinoline** lies in the differential reactivity of its two halogen substituents.

- **The C1-Br Bond:** The bromine at the 1-position is highly susceptible to metal-catalyzed cross-coupling reactions. This is the more reactive site for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at this position.
- **The C4-Cl Bond:** The chlorine at the 4-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the C1-Br bond. This orthogonality allows for selective functionalization at the C1 position while leaving the C4 position intact for subsequent transformations. The C4-Cl bond can be targeted under more forcing conditions or with specific catalyst systems, or it can be subjected to nucleophilic aromatic substitution (S_NAr) reactions.

This differential reactivity is a powerful tool for building molecular complexity in a controlled, stepwise manner.



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Caption: Reactivity profile of **1-Bromo-4-chloroisoquinoline**.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of **1-Bromo-4-chloroisoquinoline**. While a publicly available, peer-reviewed spectrum is not readily

available, its expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons on the fused benzene ring. The chemical shifts (δ) would likely appear in the aromatic region (7.5-8.5 ppm). The specific splitting patterns (doublets, triplets, etc.) and coupling constants (J) would be consistent with the substitution pattern of the isoquinoline ring system.
- ^{13}C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons bonded to the electronegative bromine, chlorine, and nitrogen atoms (C1, C4, C8a, C3) would be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is particularly informative due to the distinct isotopic patterns of bromine and chlorine.

- Bromine Isotopes: Bromine has two major isotopes, ^{79}Br (~50.5% abundance) and ^{81}Br (~49.5% abundance), with a mass difference of 2 Da. This results in an M and M+2 peak of nearly equal intensity (1:1 ratio) for any fragment containing one bromine atom.
- Chlorine Isotopes: Chlorine also has two major isotopes, ^{35}Cl (~75.8% abundance) and ^{37}Cl (~24.2% abundance), with a mass difference of 2 Da. This leads to an M and M+2 peak with an approximate intensity ratio of 3:1 for any fragment containing one chlorine atom.

For a molecule containing one bromine and one chlorine atom, like **1-Bromo-4-chloroisoquinoline**, the molecular ion peak region will exhibit a characteristic cluster of peaks at M, M+2, and M+4.[\[11\]](#) The expected relative intensity ratio of these peaks is approximately 3:4:1.[\[11\]](#) This unique pattern is a definitive signature for the presence of one chlorine and one bromine atom in the molecule.[\[11\]](#)[\[12\]](#)

Safety and Handling

As with all halogenated aromatic compounds, **1-Bromo-4-chloroisoquinoline** must be handled with appropriate care. The following guidelines are synthesized from safety data sheets for isomeric and related compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Hazard Identification:
 - Causes skin irritation (H315).[\[13\]](#)
 - Causes serious eye irritation (H319).[\[13\]](#)
 - May cause respiratory irritation (H335).[\[15\]](#)
 - May be harmful if swallowed or inhaled.[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[\[15\]](#)
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[\[15\]](#)
 - Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[\[15\]](#)
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.
 - Avoid breathing dust.
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[14\]](#)
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[\[14\]](#)

- Skin: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Get medical attention if irritation develops.[14]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[14]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[14]

Conclusion

1-Bromo-4-chloroisoquinoline stands out as a strategically designed building block for advanced chemical synthesis. Its well-defined physical properties, predictable spectroscopic signatures, and, most importantly, its orthogonal reactivity make it an invaluable tool for researchers in drug discovery and materials science. The ability to selectively functionalize the C1 and C4 positions provides a clear and efficient pathway to novel and complex isoquinoline derivatives. By adhering to the established synthetic and safety protocols outlined in this guide, scientists can effectively and safely harness the full potential of this versatile compound in their research endeavors.

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